molecular formula C14H13I B15328636 (1-Iodoethane-1,2-diyl)dibenzene

(1-Iodoethane-1,2-diyl)dibenzene

Cat. No.: B15328636
M. Wt: 308.16 g/mol
InChI Key: HIIHYBRXWYBOAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Iodoethane-1,2-diyl)dibenzene is a useful research compound. Its molecular formula is C14H13I and its molecular weight is 308.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13I

Molecular Weight

308.16 g/mol

IUPAC Name

(1-iodo-2-phenylethyl)benzene

InChI

InChI=1S/C14H13I/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11H2

InChI Key

HIIHYBRXWYBOAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)I

Origin of Product

United States

Theoretical Frameworks for Understanding Organoiodine Compounds Within the Context of 1 Iodoethane 1,2 Diyl Dibenzene

The electronic structure and reactivity of organoiodine compounds like (1-Iodoethane-1,2-diyl)dibenzene are effectively modeled using modern computational chemistry techniques. nih.gov These theoretical frameworks provide deep insights into molecular properties that are often challenging to determine experimentally.

The C-I bond is notably weak, with a bond dissociation energy significantly lower than other carbon-halogen bonds. wikipedia.org This weakness is a direct consequence of the large atomic radius of iodine and the relatively small difference in electronegativity between carbon and iodine, leading to a highly polarizable bond. wikipedia.org In this compound, this inherent property makes the iodine atom an excellent leaving group in nucleophilic substitution reactions. en-academic.com

Computational methods such as Density Functional Theory (DFT) and other ab initio calculations are powerful tools for studying such compounds. nih.govnih.gov These methods can accurately predict molecular geometries, vibrational frequencies, and electronic properties. For this compound, theoretical calculations can elucidate the preferred conformation, the distribution of electron density, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its reactivity in various chemical transformations. High-level ab initio and DFT studies offer a reliable alternative for obtaining thermodynamic and kinetic data for gas-phase chemical reactions involving organoiodine compounds. nih.gov

Below is a data table showcasing theoretically calculated properties for this compound, which would be typical outputs from such computational studies.

Interactive Data Table: Theoretical Properties of this compound

PropertyValueMethod of Determination
Molecular FormulaC₁₄H₁₃IMass Spectrometry
Molecular Weight308.16 g/mol Calculated
C-I Bond Length~2.15 ÅDFT Calculation
C-C-I Bond Angle~112°DFT Calculation
Dipole Moment~1.8 DDFT Calculation
HOMO Energy-8.9 eVDFT Calculation
LUMO Energy-0.5 eVDFT Calculation

Methodological Approaches to Investigating Complex Organic Halides: a Case Study for 1 Iodoethane 1,2 Diyl Dibenzene

The structural elucidation and characterization of complex organic halides such as (1-Iodoethane-1,2-diyl)dibenzene rely on a suite of modern analytical techniques. britannica.com These methods provide detailed information about the molecule's connectivity, three-dimensional structure, and functional groups.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework. britannica.comuclouvain.be For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons of the two phenyl groups and the aliphatic protons of the ethane (B1197151) backbone. The ¹³C NMR spectrum would similarly provide characteristic signals for the different carbon environments. britannica.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. britannica.comuclouvain.be In the IR spectrum of this compound, one would expect to observe absorption bands corresponding to the C-H stretching of the aromatic rings, C-H stretching of the aliphatic chain, C=C stretching of the phenyl groups, and a characteristic C-I stretching vibration in the fingerprint region. britannica.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. chemistrytalk.org The analysis of organo-iodine compounds by conventional Gas Chromatography-Mass Spectrometry (GC-MS) can be challenging due to the thermal lability of the C-I bond, which may lead to decomposition in the injector or ion source. avivanalytical.com Advanced techniques like Cold Electron Ionization (Cold EI) can mitigate this issue, allowing for the observation of the molecular ion and a clearer fragmentation pattern. avivanalytical.com

X-ray Crystallography:

Interactive Data Table: Expected Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR Aromatic protons (~7.2-7.4 ppm), Methine proton (-CH(I)-) (~5.0-5.5 ppm), Methylene protons (-CH₂-) (~3.3-3.8 ppm)
¹³C NMR Aromatic carbons (~125-140 ppm), Methine carbon (-CH(I)-) (~20-30 ppm), Methylene carbon (-CH₂-) (~45-55 ppm)
IR (cm⁻¹) 3100-3000 (Aromatic C-H stretch), 3000-2850 (Aliphatic C-H stretch), 1600, 1495, 1450 (Aromatic C=C stretch), 500-600 (C-I stretch)
Mass Spec. Molecular Ion (m/z) at 308, Fragments corresponding to loss of I (m/z 181), and other characteristic fragments.

Positioning 1 Iodoethane 1,2 Diyl Dibenzene Within Contemporary Organic Chemistry Research

Stereoselective Synthesis of this compound Isomers

The control of stereochemistry is paramount in the synthesis of the isomers of this compound. The molecule possesses two chiral centers, leading to the possibility of two pairs of enantiomers (four stereoisomers in total). Strategies to selectively synthesize these isomers often involve either creating the stereocenters during the formation of the carbon-iodine bond or starting from a stereochemically defined precursor.

Enantioselective synthesis aims to produce a single enantiomer of this compound. This is typically achieved through the use of chiral catalysts or reagents that can differentiate between the two enantiotopic faces of a prochiral precursor, such as cis- or trans-stilbene (B89595) (1,2-diphenylethene).

Chiral phosphoric acids (CPAs) have emerged as powerful catalysts for a variety of enantioselective transformations, including halogenations. nih.govnih.govnih.gov In the context of synthesizing chiral this compound, a CPA-catalyzed hydroiodination of stilbene (B7821643) could be envisioned. The mechanism would likely involve the activation of an iodinating agent by the chiral phosphoric acid, followed by the enantioselective addition across the double bond of stilbene. The bulky chiral environment provided by the catalyst would direct the attack of the iodide to one face of the alkene, leading to the formation of one enantiomer in excess. The development of such a reaction would be a significant advancement in the synthesis of this class of compounds.

Another promising approach involves the use of chiral hypervalent iodine reagents. These reagents have been successfully employed in a range of stereoselective transformations, including the difunctionalization of alkenes. nih.govnih.gov A chiral hypervalent iodine reagent could be used to deliver an iodine atom and another functional group across the double bond of stilbene in an enantioselective manner. Subsequent removal or modification of the second functional group would then yield the desired enantiomerically enriched 1-iodo-1,2-diphenylethane.

Diastereoselective synthesis focuses on controlling the relative stereochemistry of the two chiral centers. A common strategy is to start with a substrate that already contains one of the stereocenters and then introduce the second one in a controlled manner. For the synthesis of this compound, a suitable precursor would be 1,2-diphenylethanol (B1347050), which exists as two diastereomers: (1R,2S)- and (1R,2R)-1,2-diphenylethanol.

The conversion of the hydroxyl group to an iodine atom can be achieved through various methods, such as reaction with iodine and triphenylphosphine (B44618) (the Appel reaction) or by converting the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an iodide salt. The stereochemical outcome of these reactions is often predictable. For instance, an SN2 reaction with iodide on a chiral mesylate of 1,2-diphenylethanol would proceed with inversion of configuration at the carbon bearing the leaving group, thus allowing for the diastereoselective synthesis of a specific isomer of this compound. The choice of the starting diastereomer of the alcohol directly influences which diastereomer of the product is formed.

Another approach is the diastereoselective iodination of stilbene. The reaction of trans-stilbene with an iodinating agent often proceeds through an anti-addition mechanism, leading to the formation of the (anti)-diastereomer of the di-iodinated or halo-functionalized product. While this provides 1,2-diiodo-1,2-diphenylethane, selective mono-iodination with diastereocontrol remains a synthetic challenge.

Catalytic Approaches to the Formation of the this compound Skeleton

Catalytic methods offer a more atom-economical and environmentally benign approach to the synthesis of this compound. These methods often rely on transition metal catalysts to facilitate the formation of the carbon-iodine bond.

Transition metal catalysis provides powerful tools for the formation of C-I bonds. Rhodium and palladium are two of the most explored metals for such transformations.

Rhodium-catalyzed hydroiodination of alkynes has been reported as an efficient method for the synthesis of vinyl iodides. nih.govmdpi.comsigmaaldrich.comresearchgate.netresearchgate.net This methodology could be applied to diphenylacetylene (B1204595) to produce a vinyl iodide, which upon stereoselective reduction of the double bond would yield this compound. The choice of ligands on the rhodium catalyst can influence the stereoselectivity of the hydroiodination step, providing either the (E)- or (Z)-vinyl iodide. Subsequent hydrogenation of the double bond, for example using a chiral hydrogenation catalyst, could then introduce the second stereocenter with control over the diastereoselectivity.

Palladium-catalyzed C-H iodination represents a direct approach to the synthesis of this compound from 1,2-diphenylethane (B90400). This method avoids the need for a pre-functionalized substrate like stilbene or diphenylacetylene. Research has shown that Pd(II) catalysts can effectively iodinate C(sp2)-H and C(sp3)-H bonds in the presence of an appropriate directing group and an iodine source. nih.govbyu.edu For the synthesis of the target molecule, a directing group could be temporarily installed on one of the phenyl rings to direct the iodination to the benzylic position. The development of an enantioselective version of this reaction would be highly valuable.

Catalyst SystemSubstrate TypePotential ProductKey Features
Rhodium / Chiral LigandDiphenylacetylene(1-Iodoethene-1,2-diyl)dibenzeneAnti-Markovnikov hydroiodination; stereoselectivity controlled by ligand. nih.govmdpi.comsigmaaldrich.comresearchgate.netresearchgate.net
Palladium / Chiral Ligand1,2-DiphenylethaneThis compoundDirect C-H activation; regioselectivity can be controlled by directing groups. nih.govbyu.edu

The design of chiral ligands is crucial for achieving high stereocontrol in transition metal-catalyzed reactions. For the synthesis of enantiomerically enriched this compound, the chiral ligand must create a well-defined chiral pocket around the metal center, which in turn controls the stereochemical outcome of the reaction.

A variety of chiral ligands have been developed for asymmetric catalysis, and many of these could be applicable to the synthesis of the target molecule. For palladium-catalyzed C-H iodination, chiral mono-N-protected amino acids have been shown to be effective ligands for inducing enantioselectivity. byu.edu In the case of rhodium-catalyzed hydroiodination, chiral phosphine (B1218219) ligands, such as those based on the BINAP or PHOX scaffolds, could be employed to control the stereochemistry of the addition to the alkyne.

The general principles of chiral ligand design involve the strategic placement of bulky groups to block certain reaction pathways, as well as the use of electronic effects to influence the reactivity of the catalyst. The modular nature of many modern chiral ligands allows for the fine-tuning of their steric and electronic properties to optimize the enantioselectivity for a specific transformation.

Ligand ClassPotential ApplicationMode of Action
Chiral Phosphoric Acids (CPAs)Organocatalytic iodination of stilbeneForms a chiral ion pair with the substrate, directing the attack of the nucleophile. nih.govnih.govnih.gov
Chiral P,N-Ligands (e.g., PHOX)Transition metal-catalyzed iodinationCreates a chiral environment around the metal center, controlling the stereochemical outcome of the reaction.
C2-Symmetric Diphosphine Ligands (e.g., BINAP)Transition metal-catalyzed hydrogenation or iodinationProvides a well-defined chiral pocket due to its symmetry and steric bulk.

Total Synthesis Strategies Utilizing this compound as a Key Intermediate

While this compound is not widely reported as a key intermediate in the total synthesis of natural products, its structural motif is present in a number of bioactive molecules. The 1,2-diphenylethane skeleton is a core component of natural products such as combretastatins and resveratrol (B1683913) oligomers. nih.govmdpi.comsigmaaldrich.com The synthesis of these complex molecules often requires the strategic introduction of functional groups and the formation of new carbon-carbon bonds.

In this context, this compound could serve as a valuable synthetic intermediate. The carbon-iodine bond is readily functionalized through a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This would allow for the elaboration of the 1,2-diphenylethane skeleton to build more complex structures. For example, a chiral, enantiomerically pure version of this compound could be used in a Suzuki coupling with a suitable boronic acid to synthesize a chiral, non-racemic combretastatin (B1194345) analogue.

The synthesis of resveratrol oligomers often involves the oxidative coupling of resveratrol units. mdpi.com An alternative strategy could involve the use of an iodinated resveratrol monomer, which could be coupled with another resveratrol unit under palladium catalysis. While not explicitly using this compound, this highlights the potential utility of iodinated 1,2-diphenylethane derivatives in the synthesis of complex natural products.

The development of efficient and stereoselective methods for the synthesis of this compound would undoubtedly open up new avenues for the total synthesis of a range of bioactive molecules.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry into the synthesis of this compound is crucial for developing sustainable and environmentally responsible chemical production. These principles are aimed at the reduction or elimination of hazardous substances by designing chemical products and processes that are more efficient and generate less waste.

Atom Economy and Efficiency in this compound Production

A foundational concept in green chemistry is atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com In an ideal scenario, a reaction would exhibit 100% atom economy, signifying that all atoms from the starting materials are found in the final product, with no atoms wasted as byproducts. primescholars.com

Even with a high chemical yield, a reaction can have poor atom economy if it generates a significant amount of waste. primescholars.com This is a common issue in fine chemical and pharmaceutical synthesis, where complex molecules often necessitate the use of reagents that are not fully incorporated into the final product. primescholars.com

Below is an interactive data table illustrating a comparison of hypothetical synthetic routes and their theoretical atom economies.

Reaction PathwayReagentsTheoretical Atom Economy
Direct Bromination of trans-Stilbene with Br₂trans-Stilbene, Bromine100% chegg.com
Bromination of trans-Stilbene with HBr/H₂O₂trans-Stilbene, Hydrogen Bromide, Hydrogen Peroxide90.42% chegg.com
Bromination of trans-Stilbene with Pyridinium tribromidetrans-Stilbene, Pyridinium tribromide68% chegg.com

This table showcases the atom economy for the bromination of trans-stilbene, a reaction analogous to the iodination required for this compound synthesis, highlighting how different reagents impact atom economy.

Solvent Selection and Waste Minimization in this compound Synthesis

Solvent selection is another critical aspect of green chemistry, as solvents often represent the largest mass component in a chemical process and are a major contributor to waste. The ideal "green" solvent is non-toxic, non-flammable, derived from renewable resources, and easily recyclable.

In the synthesis of halogenated compounds like this compound, traditional solvents such as chlorinated hydrocarbons have been historically used. However, their environmental and health risks have prompted a shift towards safer alternatives. Research into the photochemistry of cis-stilbene (B147466) has explored a variety of solvents, including hexane, cyclohexane, methanol, and acetonitrile, revealing that solvent polarity can influence reaction pathways and product yields. researchgate.net For instance, the use of fluoroalcohols has been identified as a versatile option in hypervalent iodine chemistry. acs.org

Efforts to minimize waste in the synthesis of this compound also encompass reducing the number of synthetic steps and avoiding the use of protecting groups, which add complexity and generate additional waste. The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, is a promising strategy for waste reduction.

The following table provides a comparative overview of different solvents and their green chemistry considerations for the synthesis of this compound.

SolventGreen Chemistry Considerations
AcetonitrileUsed for UV-vis spectroscopy and cyclic voltammetry in related stilbene-based iodonium (B1229267) salt synthesis. acs.org
Propylene CarbonateEmployed as a solvent for iodonium salt solutions in cationic photopolymerization studies. acs.org
TolueneUtilized in the synthesis of (E)-β-iodoalkenyl sulfides, a related class of organoiodine compounds. researchgate.net
EthanolCan be used for purification by washing the crude product. researchgate.net

By embracing the principles of atom economy and making informed decisions about solvent use, the chemical industry can move towards more sustainable and environmentally conscious methods for producing valuable compounds like this compound.

Nucleophilic Substitution Reactions Involving this compound

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile replaces a leaving group. For this compound, the iodine atom serves as an excellent leaving group due to the stability of the iodide anion. The reaction mechanism, whether SN1 or SN2, is primarily determined by the structure of the substrate, the nature of the nucleophile, the solvent, and the reaction conditions.

Stereochemical Course of SN1 and SN2 Reactions of this compound

The stereochemistry of the substitution product is a direct consequence of the reaction mechanism.

An SN2 reaction proceeds via a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group. This backside attack leads to an inversion of the stereochemical configuration at the reaction center, a phenomenon known as Walden inversion. chemguide.co.ukmasterorganicchemistry.com If a single enantiomer of this compound were to undergo an SN2 reaction, a single enantiomer of the product with the opposite configuration would be expected. wikipedia.org

Conversely, an SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. wikipedia.orgnih.gov The carbon bearing the iodine in this compound is a secondary carbon, and the adjacent phenyl group can stabilize the resulting carbocation through resonance. This stabilization makes the formation of a planar carbocation feasible. The nucleophile can then attack this planar intermediate from either face with roughly equal probability, leading to a racemic or nearly racemic mixture of the two possible enantiomers of the product. wikipedia.org

Table 1: Predicted Stereochemical Outcome for Nucleophilic Substitution of this compound

Reaction TypeStarting Material StereochemistryPredicted Product Stereochemistry
SN2(R)- or (S)-enantiomerInversion of configuration
SN1(R)- or (S)-enantiomerRacemic mixture

This table is illustrative and based on established principles of stereochemistry in nucleophilic substitution reactions.

Elimination Reactions of this compound

In addition to substitution, this compound can undergo elimination reactions, where a molecule of hydrogen iodide is removed to form an alkene. The two main elimination mechanisms are E2 and E1.

Regioselectivity and Stereoselectivity in the Elimination of Hydrogen Iodide from this compound

The structure of this compound allows for the formation of two possible alkene products: 1,2-diphenyl-1-ethene (stilbene) and 1,1-diphenyl-1-ethene.

Regioselectivity : The preferential formation of one constitutional isomer over another is known as regioselectivity. In the case of this compound, elimination can lead to either (E)- or (Z)-stilbene or 1,1-diphenylethene. According to Zaitsev's rule , the more substituted (and therefore more stable) alkene is generally the major product. wikipedia.orgchemicalbook.com Stilbene, being a disubstituted alkene, is more stable than the monosubstituted 1,1-diphenylethene, and would be the expected major product. The use of a sterically hindered base, such as potassium tert-butoxide, can favor the formation of the less substituted alkene (Hofmann product), although this is less common for substrates like the one . chemicalbook.com

Stereoselectivity : The preferential formation of one stereoisomer over another is called stereoselectivity. The E2 reaction is stereospecific and requires an anti-periplanar arrangement of the proton being removed and the leaving group. msu.edu This geometric constraint dictates which stereoisomer of the alkene is formed. For this compound, the specific diastereomer of the starting material would determine whether the (E)- or (Z)-stilbene is the major product of an E2 elimination. The E1 reaction , proceeding through a carbocation intermediate, is generally less stereoselective, but often favors the formation of the thermodynamically more stable (E)-alkene.

Table 2: Predicted Products of Elimination from this compound

Reaction TypeMajor RegioisomerMajor Stereoisomer
E21,2-Diphenylethene (Stilbene)Dependent on starting material's stereochemistry (anti-periplanar elimination)
E11,2-Diphenylethene (Stilbene)(E)-Stilbene (thermodynamic control)

This table is illustrative and based on established principles of regioselectivity and stereoselectivity in elimination reactions.

Competing Nucleophilic Substitution and Elimination Pathways for this compound

Substitution and elimination reactions often occur in competition with each other. libretexts.orgucalgary.camasterorganicchemistry.com The outcome is influenced by several factors:

Nature of the Nucleophile/Base : Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor elimination (E2). ucalgary.ca Strong, unhindered nucleophiles/bases (e.g., ethoxide) can give a mixture of SN2 and E2 products. Weakly basic, good nucleophiles (e.g., iodide, azide) favor substitution (SN2). Weak nucleophiles/weak bases (e.g., water, ethanol) favor SN1 and E1 reactions, especially at higher temperatures. libretexts.org

Reaction Temperature : Higher temperatures generally favor elimination over substitution, as elimination reactions have a higher activation energy and lead to an increase in the number of molecules, which is entropically favored. ucalgary.ca

Substrate Structure : The secondary nature of the halide in this compound makes it susceptible to both substitution and elimination pathways.

Cross-Coupling Reactions Utilizing the Iodine Moiety of this compound

The carbon-iodine bond in this compound is susceptible to oxidative addition to low-valent transition metal catalysts, such as palladium or nickel complexes. This makes it a suitable substrate for various cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govmit.edu

While specific examples with this compound are not documented, it is expected to participate in reactions such as:

Suzuki Coupling : Reaction with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Heck Coupling : Palladium-catalyzed reaction with an alkene to form a substituted alkene. chadsprep.com

Sonogashira Coupling : Palladium- and copper-catalyzed reaction with a terminal alkyne to form a disubstituted alkyne. chemspider.com

Stille Coupling : Reaction with an organotin compound catalyzed by palladium.

Negishi Coupling : Reaction with an organozinc compound, typically catalyzed by palladium or nickel.

The success of these reactions would depend on the specific catalyst system, ligands, base, and reaction conditions employed to optimize the desired coupling and minimize potential side reactions such as β-hydride elimination from the organometallic intermediate.

Table 3: Potential Cross-Coupling Partners for this compound

Coupling ReactionReagentExpected Product Type
SuzukiAr-B(OH)21,1,2-Triarylethane derivative
HeckR-CH=CH21,3-Diaryl-3-phenylpropene derivative
SonogashiraR-C≡CH1,3-Diaryl-1-phenylpropyne derivative

This table provides hypothetical examples of cross-coupling reactions.

Palladium-Catalyzed Heck and Suzuki Couplings of this compound

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki couplings, are fundamental methods for carbon-carbon bond formation in modern organic synthesis. nih.govwikipedia.org The Heck reaction typically involves the coupling of an unsaturated halide with an alkene, wikipedia.orgorganic-chemistry.org while the Suzuki reaction couples an organoboron compound with an organohalide. libretexts.org While these reactions are broadly applicable, specific examples employing this compound as the organohalide partner are not documented in the surveyed literature. The general mechanisms for these reactions are well-established, but their application to this specific substrate, including catalyst systems, reaction conditions, and product yields, remains uninvestigated.

C-C and C-N Bond Formation via Coupling of this compound

Beyond Heck and Suzuki couplings, palladium catalysis and other transition metals are instrumental in forming a wide array of carbon-carbon and carbon-heteroatom bonds. These reactions are crucial for the synthesis of complex organic molecules. The development of such bond-forming reactions using this compound would be of interest for the synthesis of novel molecular architectures. However, there is a lack of specific studies reporting the use of this compound in C-C or C-N bond-forming coupling reactions.

Radical Reactions Involving this compound

The carbon-iodine bond in this compound is expected to be susceptible to homolytic cleavage, making it a potential precursor for radical-mediated transformations.

Photoredox Catalysis for Functionalization of this compound

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, often involving single-electron transfer (SET) processes to generate radical intermediates under mild conditions. organic-chemistry.org This methodology could theoretically be applied to the functionalization of this compound. However, a review of the current literature does not yield specific examples of photoredox-catalyzed reactions involving this compound.

Single-Electron Transfer Processes in the Chemistry of this compound

Single-electron transfer (SET) is a fundamental process that can initiate a variety of chemical reactions by forming radical ions. ambeed.com The iodine atom in this compound could potentially participate in SET processes, either as an electron acceptor or as part of a precursor to a radical species. Despite the general understanding of SET mechanisms, specific studies detailing these processes for this compound are absent from the available scientific record.

Rearrangement Reactions of this compound

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. Various factors, including the presence of catalysts or specific functional groups, can induce such rearrangements. While the dibenzyl framework of this compound might be prone to certain types of rearrangements under specific conditions, there are no documented studies investigating these potential transformations.

Advanced Spectroscopic and Computational Analysis of 1 Iodoethane 1,2 Diyl Dibenzene

Elucidation of Complex Stereochemistry via Advanced NMR Techniques for (1-Iodoethane-1,2-diyl)dibenzene

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. For a molecule like this compound, with its diastereomeric and enantiomeric possibilities, advanced NMR techniques are indispensable for a complete stereochemical assignment.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR experiments for determining the spatial proximity of protons within a molecule. nanalysis.comyoutube.com These techniques rely on the nuclear Overhauser effect (NOE), a phenomenon where the magnetization of a nucleus is influenced by the magnetization of nearby nuclei through space. nanalysis.com For this compound, which can exist in various staggered conformations (anti and gauche) due to rotation around the central carbon-carbon bond, NOESY and ROESY can provide critical insights into the preferred conformation.

In a hypothetical NOESY spectrum of a specific diastereomer of this compound, cross-peaks would indicate protons that are close to each other in space (typically within 5 Å). nanalysis.com For instance, the observation of a strong NOE between a proton on one of the phenyl rings and the methine proton of the adjacent chiral center would suggest a conformation where these groups are in close proximity. The relative intensities of the NOE cross-peaks can be correlated to the internuclear distances, allowing for a semi-quantitative conformational analysis.

The choice between NOESY and ROESY often depends on the molecular weight of the compound. For medium-sized molecules, where the NOE can be close to zero, ROESY is often the preferred experiment. columbia.eduscribd.com

Hypothetical NOESY Data for a Diastereomer of this compound:

Interacting ProtonsExpected NOE IntensityImplied Conformation
H-C1 and Phenyl-H (ortho)StrongGauche
H-C2 and Phenyl-H (ortho)StrongGauche
H-C1 and H-C2MediumAnti/Gauche

This table is illustrative and based on theoretical expectations.

Enantiomers, being non-superimposable mirror images, are indistinguishable in a standard achiral NMR environment. rsc.org However, the use of chiral shift reagents can overcome this limitation. These reagents, typically lanthanide complexes, are chiral molecules that can reversibly bind to the analyte, forming transient diastereomeric complexes. rsc.orgnih.gov These diastereomeric complexes have different NMR spectra, allowing for the differentiation and quantification of the enantiomers in a racemic mixture.

For this compound, a chiral shift reagent could potentially coordinate to the molecule, although the lack of a strong Lewis basic site might necessitate the use of specialized reagents. The interaction with the chiral reagent would induce different chemical shifts for the corresponding protons in the two enantiomers, leading to the splitting of signals in the ¹H NMR spectrum. The ratio of the integrals of the separated signals would then correspond to the enantiomeric excess of the sample. tcichemicals.com

Hypothetical ¹H NMR Data with a Chiral Shift Reagent:

ProtonChemical Shift (δ) without ReagentChemical Shift (δ) with Reagent (R-enantiomer)Chemical Shift (δ) with Reagent (S-enantiomer)
H-C14.8 ppm5.1 ppm5.3 ppm
H-C23.5 ppm3.8 ppm4.0 ppm

This table is illustrative and based on theoretical principles.

Vibrational Spectroscopy (IR, Raman) for Conformational Studies of this compound

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule. These vibrations are sensitive to the molecular structure and conformation. For this compound, the analysis of its IR and Raman spectra can provide valuable information about the presence of different conformers.

In a mixture of conformers (e.g., anti and gauche), some vibrational modes will be unique to each conformer. By analyzing the spectra at different temperatures or in different solvents, it may be possible to identify bands corresponding to each conformer and thus study their relative populations. For example, the C-I stretching vibration, expected in the low-frequency region of the spectrum (around 500-600 cm⁻¹ for simple iodoalkanes), would likely be sensitive to the conformational state of the molecule. docbrown.info Similarly, the C-C stretching and various bending modes would also show conformational dependence. researchgate.net

Hypothetical Vibrational Frequencies for Conformers of this compound:

Vibrational ModeAnti Conformer (cm⁻¹)Gauche Conformer (cm⁻¹)
C-I Stretch520545
C-C Stretch10501030
Phenyl Ring Modes1600, 1495, 14501605, 1490, 1455

This table is illustrative and based on data from related halogenated alkanes. scilit.com

High-Resolution Mass Spectrometry and Fragmentation Pathways of this compound

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule, allowing for the determination of its elemental composition. tcichemicals.com For this compound (C₁₄H₁₃I), the expected monoisotopic mass is approximately 308.0062 g/mol . nih.gov

In addition to the molecular ion, the mass spectrum will show a series of fragment ions that provide structural information. The fragmentation of iodoalkanes is often characterized by the facile cleavage of the C-I bond, which is the weakest bond in the molecule. docbrown.info This would lead to a prominent peak corresponding to the loss of an iodine atom. Other common fragmentation pathways include the cleavage of the carbon-carbon backbone and rearrangements. wikipedia.orglibretexts.org

Hypothetical Fragmentation Pattern of this compound:

m/zProposed FragmentFragmentation Pathway
308[C₁₄H₁₃I]⁺Molecular Ion
181[C₁₄H₁₃]⁺Loss of I•
165[C₁₃H₉]⁺Loss of I• and CH₄
105[C₇H₅O]⁺ or [C₈H₉]⁺Benzylic cleavage
91[C₇H₇]⁺Tropylium ion

This table is illustrative and based on general fragmentation principles of iodoalkanes and aromatic compounds.

Quantum Chemical Calculations on this compound

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules. rsc.orgacs.org These methods can complement experimental data and provide insights that are difficult to obtain through experiments alone.

DFT calculations can be used to optimize the geometries of the different possible conformers of this compound and to determine their relative energies. This would allow for a theoretical prediction of the most stable conformation. Furthermore, DFT can be used to calculate various electronic properties, such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. These properties are crucial for understanding the reactivity of the molecule.

For instance, the calculated HOMO-LUMO gap can provide an indication of the chemical reactivity and the electronic transitions that might be observed in its UV-visible spectrum. The electrostatic potential map would highlight the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack.

Hypothetical DFT-Calculated Properties for this compound:

PropertyCalculated Value (Anti Conformer)Calculated Value (Gauche Conformer)
Relative Energy (kcal/mol)0.0+1.2
Dipole Moment (Debye)1.52.8
HOMO-LUMO Gap (eV)4.54.6

This table is illustrative and based on typical values for similar organic molecules.

Conformation Analysis and Potential Energy Surfaces of this compound

The conformational flexibility of this compound is primarily dictated by rotation around the central carbon-carbon single bond. This rotation gives rise to various spatial arrangements of the bulky phenyl and iodo substituents, each with a distinct potential energy. The interplay of steric hindrance, electrostatic interactions, and dispersion forces governs the relative stability of these conformers.

The key dihedral angle for conformational analysis is that between the two phenyl groups. The two primary conformations of interest are the anti-periplanar and syn-clinal (or gauche) forms. In the anti conformation, the two phenyl groups are positioned 180° apart, minimizing steric repulsion. In the gauche conformations, the phenyl groups are approximately 60° apart, which can lead to stabilizing or destabilizing interactions depending on the specific geometry.

A potential energy surface (PES) provides a comprehensive map of the energy of a molecule as a function of its geometric parameters. For this compound, the PES would be a complex, multidimensional surface. A simplified one-dimensional projection of this surface can be visualized by plotting the potential energy as a function of the dihedral angle of the C-C bond.

The minima on this surface correspond to stable or metastable conformers, while the maxima represent the transition states for interconversion between these conformers. The energy difference between the minima and maxima constitutes the rotational barrier. For substituted ethanes, these barriers are typically on the order of a few kcal/mol.

Table 1: Hypothetical Relative Energies of this compound Conformers

This table presents a hypothetical energy landscape for the rotation around the central C-C bond, based on known trends for similar 1,2-disubstituted ethanes. The anti conformer is generally the most stable due to minimized steric interactions.

ConformerDihedral Angle (Ph-C-C-Ph)Relative Energy (kcal/mol)
Anti-periplanar180°0.0
Gauche (I)~60°1.5
Eclipsed (I)120°4.5
Syn-periplanar (fully eclipsed)6.0
Eclipsed (II)-120°4.5
Gauche (II)~-60°1.5

Note: These values are illustrative and derived from general principles of conformational analysis. Actual values would require specific quantum mechanical calculations.

Transition State Modeling for Reactions Involving this compound

Transition state modeling is a powerful computational tool used to investigate the mechanisms of chemical reactions. By locating the transition state structure on the potential energy surface, which represents the highest energy point along the reaction coordinate, chemists can calculate activation energies and gain insight into the geometry of the fleeting intermediate that dictates the reaction's outcome.

For this compound, a common reaction to consider would be an elimination reaction, such as dehydroiodination to form a stilbene (B7821643) derivative. In such a reaction, a base would abstract a proton from the carbon bearing a phenyl group, and the iodide would act as a leaving group.

Computational modeling of this process would involve:

Reactant and Product Optimization: The geometries of the starting material, this compound, and the expected product, stilbene, are optimized to find their lowest energy structures.

Transition State Search: A search for the transition state structure connecting the reactants and products is performed. This structure is a first-order saddle point on the PES, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Frequency Analysis: A frequency calculation is performed on the optimized transition state structure to confirm it is a true transition state and to calculate the zero-point vibrational energy (ZPVE).

Activation Energy Calculation: The activation energy (ΔG‡) is calculated as the difference in Gibbs free energy between the transition state and the reactants.

Table 2: Hypothetical Energetic Profile for a Reaction of this compound

This table illustrates a hypothetical energetic profile for a generic elimination reaction. The values are representative of typical organic reactions.

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
ReactantsThis compound + Base0.0
Transition State[Base---H---C-C---I]‡+25.0
ProductsStilbene + Conjugate Acid + Iodide-10.0

Note: These values are for illustrative purposes to demonstrate the application of transition state modeling.

The geometry of the transition state would reveal important mechanistic details, such as the degree of bond breaking and bond formation at the energetic maximum. For example, it could distinguish between a concerted E2 mechanism, where the C-H and C-I bonds break simultaneously, and a stepwise E1cb or E1 mechanism.

Applications and Future Directions in Research on 1 Iodoethane 1,2 Diyl Dibenzene

Role of (1-Iodoethane-1,2-diyl)dibenzene as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter makes this compound a valuable potential chiral building block. Chiral building blocks are enantiomerically pure compounds used as starting materials in the synthesis of complex, optically active molecules such as pharmaceuticals, agrochemicals, and natural products. wiley.comlongdom.org The utility of these blocks lies in their ability to introduce a specific stereochemistry into a target molecule, which is often crucial for its biological activity. researchgate.net

Enantiopure this compound could serve as a versatile precursor in various asymmetric transformations. The carbon-iodine bond is relatively weak and susceptible to nucleophilic substitution. In an S_N2 reaction, an incoming nucleophile would displace the iodide ion with an inversion of stereochemistry, providing a reliable method for transferring the chiral information to a new product. This makes it a candidate for synthesizing a range of enantiomerically pure compounds.

Furthermore, it could be a precursor for creating more complex chiral ligands, which are instrumental in transition-metal-catalyzed asymmetric reactions. longdom.org For instance, substitution of the iodide with phosphine (B1218219) or amine moieties could lead to novel P- or N-containing chiral ligands. These ligands play a pivotal role in controlling the stereoselectivity of reactions that produce high-value chiral products. longdom.org The synthesis of enantiopure heterocycles like dioxanes, morpholines, and piperazines often starts from chiral 1,2-diols or amino alcohols nih.gov; this compound could potentially be transformed into such precursors through stereospecific reactions.

Table 1: Potential Asymmetric Reactions Utilizing this compound

Reaction Type Nucleophile/Reagent Potential Chiral Product Significance
Nucleophilic Substitution (S_N2) Azide (N₃⁻), Cyanide (CN⁻) Chiral azides, nitriles Precursors for chiral amines and carboxylic acids.
Alkylation of Enolates Malonate Esters Chiral substituted esters Building blocks for complex natural products. researchgate.net
Synthesis of Chiral Ligands Diphenylphosphine (PPh₂⁻) Chiral phosphine ligands Applications in asymmetric catalysis. longdom.org

Exploration of this compound in the Development of Advanced Materials Precursors

The rigid structure conferred by the two phenyl groups suggests that this compound could be a precursor for advanced materials. Molecules with well-defined three-dimensional structures are often sought after in materials science for applications in polymers, molecular machines, and host-guest chemistry. cardiff.ac.uk

One potential application lies in the synthesis of stilbene (B7821643) derivatives. Elimination of hydrogen iodide (HI) from this compound would yield 1,2-diphenyl-ethene (stilbene). Stilbene and its derivatives are known for their photochromic and fluorescent properties, making them useful in the development of optical switches, organic light-emitting diodes (OLEDs), and fluorescent probes. The stereochemistry of the starting material could potentially be used to control the E/Z stereochemistry of the resulting stilbene alkene.

Moreover, the reactive C-I bond can be exploited in polymerization reactions. While classic cross-coupling reactions often involve iodoarenes rsc.orgnih.gov, modifications of these methods could potentially incorporate alkyl iodides into polymer backbones. This could lead to the development of novel polymers with specific thermal or optical properties derived from the 1,2-diphenyl-ethane motif. The rigidity and defined geometry of the monomer unit could impart desirable characteristics, such as high thermal stability and specific molecular recognition capabilities, drawing parallels to the use of triptycene (B166850) units in polymer chemistry. cardiff.ac.uk

Table 2: Potential Material Applications Derived from this compound

Material Type Synthetic Strategy Key Property Potential Application
Fluorescent Probes Elimination to form stilbene derivatives Photoluminescence Biological imaging, chemical sensing.
Specialty Polymers Coupling polymerization via C-I bond Thermal stability, defined porosity Gas separation membranes, high-performance plastics.
Liquid Crystals Incorporation into larger mesogenic structures Anisotropic properties Display technologies.

Unexplored Reactivity and Transformations of this compound

The reactivity of this compound is far from fully explored. Its structure allows for a variety of potential transformations that could lead to novel and synthetically useful products.

Radical Reactions: The carbon-iodine bond can be homolytically cleaved using light or a radical initiator to generate a carbon-centered radical. This reactive intermediate could participate in a range of reactions, including additions to alkenes or alkynes, or intramolecular cyclizations if other functional groups are present on the phenyl rings.

Elimination Reactions: Besides the formation of stilbene, base-induced elimination reactions could be studied in detail. The regioselectivity and stereoselectivity of these reactions would be influenced by the steric and electronic environment created by the two phenyl groups, providing insights into reaction mechanisms. masterorganicchemistry.com The synthesis of cyclic allenes from vinyl iodides demonstrates that iodo-compounds can be precursors to highly reactive intermediates. researchgate.net

Organometallic Chemistry: While forming a Grignard reagent from an alkyl iodide can be challenging, other organometallic species could be generated. For example, transition metal insertion into the C-I bond could initiate various cross-coupling reactions, expanding the utility beyond traditional nucleophilic substitution.

Rearrangement Reactions: Under acidic or thermal conditions, carbocationic intermediates could be formed, potentially leading to skeletal rearrangements. The migration of a phenyl group (phenonium ion intermediate) could result in the formation of isomeric structures, offering a pathway to complex molecular architectures.

Table 3: Unexplored Reaction Classes for this compound

Reaction Class Reagents/Conditions Potential Outcome Research Value
Radical Cyclization AIBN, Bu₃SnH Formation of polycyclic aromatic systems Synthesis of complex hydrocarbon frameworks.
Reductive Coupling Zinc or Samarium Iodide Formation of 1,2,3,4-tetraphenylbutane Creation of C-C bonds and dimeric structures.
Carbene Insertion Diazomethane with Cu catalyst Homologation of the ethane (B1197151) backbone Access to more complex alkylated structures.

Emerging Methodologies for the Functionalization of this compound

Modern synthetic chemistry offers powerful new tools that could be applied to selectively modify this compound.

C-H Functionalization: A major goal in modern chemistry is the direct conversion of C-H bonds into C-C or C-heteroatom bonds. Directed C-H activation could allow for the selective functionalization of the ortho-positions of the phenyl rings, using the existing functional groups as directing elements. Palladium-catalyzed C-H arylation is a powerful tool for this purpose. cardiff.ac.uk This would provide a highly efficient route to complex, polysubstituted aromatic compounds without the need for pre-functionalized starting materials.

Photoredox Catalysis: This technique uses light to initiate single-electron transfer processes, enabling the activation of stable bonds under mild conditions. Photoredox catalysis could be used to activate the C-I bond of this compound, allowing it to couple with a wide range of nucleophiles and radical partners that are incompatible with traditional thermal methods.

Hypervalent Iodine Chemistry: The iodine atom itself could be a site for functionalization. Oxidation of the iodide could lead to hypervalent iodine species, such as iodonium (B1229267) salts or iodosyl (B1239551) compounds. nih.gov These activated species exhibit unique reactivity and can act as powerful electrophiles or oxidizing agents, opening up entirely new reaction pathways. nih.gov For example, converting the molecule into a diaryliodonium salt analogue could enable the transfer of one of its aryl groups in metal-free arylation reactions. nih.gov

Table 4: Modern Methods for the Functionalization of this compound

Methodology Target Site Potential Transformation Advantage
Directed C-H Activation Phenyl Rings (ortho-position) Arylation, Alkylation, Halogenation High atom economy, step efficiency. cardiff.ac.uk
Photoredox Catalysis Carbon-Iodine Bond Coupling with boronic acids, amines, thiols Mild reaction conditions, broad substrate scope.
Dual Catalysis C-I and another functional group Asymmetric coupling reactions Single-step synthesis of complex chiral molecules.

Broader Implications of Research on this compound for Organic Chemistry

Focused research on this compound, while seemingly specific, holds broader implications for the field of organic chemistry. Studying its reactivity can provide fundamental insights into reaction mechanisms, particularly those involving stereoselectivity. masterorganicchemistry.com It can serve as a model substrate for developing and testing new synthetic methodologies, such as novel C-I bond activations or stereospecific C-H functionalizations.

The development of synthetic routes starting from this compound would expand the toolbox available to chemists for constructing complex molecules. longdom.org Success in utilizing it as a chiral building block would underscore the principle that even simple, accessible chiral molecules can be powerful starting points for the synthesis of high-value products. wiley.com Ultimately, a thorough investigation into the chemistry of this compound could catalyze progress in asymmetric synthesis, materials science, and physical organic chemistry, demonstrating how detailed study of a single molecule can radiate knowledge throughout the chemical sciences.

Conclusion and Outlook for Academic Research on 1 Iodoethane 1,2 Diyl Dibenzene

Summary of Key Research Avenues for (1-Iodoethane-1,2-diyl)dibenzene

Future academic exploration of this compound would likely concentrate on several key areas, primarily leveraging the reactivity of the carbon-iodine bond. The following table summarizes potential research avenues:

Research AvenueDescriptionPotential Significance
Nucleophilic Substitution Reactions Investigation of the displacement of the iodide ion by a wide array of nucleophiles. This would include reactions with alkoxides, cyanides, azides, and various carbanions.Elucidation of reaction kinetics, stereochemical outcomes (SN1 vs. SN2 pathways), and the synthesis of novel 1,2-diphenylethyl derivatives with diverse functionalities.
Elimination Reactions Studying the base-induced elimination of hydrogen iodide to form stilbene (B7821643) isomers (cis- and trans-1,2-diphenyl-ethene). Research would focus on the influence of base strength, solvent, and temperature on the stereoselectivity of the reaction.Understanding the stereochemical control in elimination reactions and providing a synthetic route to stilbene and its derivatives, which are important in materials science and as photochemical switches.
Organometallic Chemistry Exploration of the formation of organometallic reagents, such as Grignard or organolithium compounds, through metal-halogen exchange. The stability and reactivity of these intermediates would be of prime interest.Development of novel organometallic reagents for carbon-carbon bond formation and their application in the synthesis of complex organic molecules.
Cross-Coupling Reactions Utilizing this compound as a substrate in palladium-, copper-, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).A powerful method for the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds, leading to novel materials and pharmaceutical precursors.
Radical Chemistry Investigating the homolytic cleavage of the carbon-iodine bond to generate a carbon-centered radical. The reactivity of this radical intermediate in addition reactions or cyclizations could be explored.Gaining insight into radical reaction mechanisms and developing new synthetic methodologies based on radical intermediates.

Anticipated Challenges and Opportunities in the Study of this compound

The academic study of this compound is not without its potential hurdles and corresponding opportunities for innovation.

Anticipated Challenges:

Synthetic Accessibility: Developing a high-yielding and stereoselective synthesis of this compound could be challenging. Direct iodination of 1,2-diphenylethane (B90400) can lead to a mixture of products, and controlling the regioselectivity and preventing over-iodination would be critical.

Stability: The compound may exhibit limited stability, particularly to light and heat, due to the relatively weak carbon-iodine bond. This could complicate its purification and storage.

Competing Reaction Pathways: The presence of benzylic protons and the potential for both substitution and elimination reactions can lead to complex product mixtures, making the selective functionalization of the molecule difficult.

Opportunities for Research:

Methodology Development: The challenges in synthesizing and controlling the reactivity of this compound provide an opportunity for the development of new synthetic methods and reaction conditions.

Mechanistic Studies: The competition between SN1, SN2, E1, and E2 pathways offers a rich platform for detailed mechanistic studies, potentially employing computational chemistry to model reaction trajectories.

Discovery of Novel Reactivity: The unique electronic and steric environment created by the two phenyl groups in close proximity to the iodine atom could lead to unexpected and novel chemical reactivity.

Future Trajectories for Advanced Research on this compound

Looking ahead, advanced research on this compound could evolve along several sophisticated trajectories:

Asymmetric Synthesis and Catalysis: A significant future direction would be the development of enantioselective methods to synthesize chiral derivatives of this compound. These chiral building blocks could then be used in asymmetric catalysis or as precursors for biologically active molecules.

Materials Science Applications: By incorporating this moiety into larger polymeric or supramolecular structures through cross-coupling reactions, researchers could investigate the resulting materials for interesting photophysical or electronic properties. The presence of the heavy iodine atom could also be exploited in the design of materials with enhanced intersystem crossing for applications in phosphorescence or photodynamic therapy.

Bioorthogonal Chemistry: While speculative, the reactivity of the carbon-iodine bond could potentially be harnessed in bioorthogonal chemistry for the labeling of biomolecules, provided the compound's stability and reactivity can be finely tuned.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (1-Iodoethane-1,2-diyl)dibenzene, and how can by-product formation be minimized?

  • Methodology : Optimize iodination reactions using stoichiometric control and irradiation. For example, irradiation at specific wavelengths (e.g., 365 nm) enables efficient iodovinylation of internal alkynes, as demonstrated in analogous β-iodovinyl sulfone syntheses with yields >85% . Key steps include:

  • Precise molar ratios of reactants to avoid competing pathways.
  • Use of inert solvents (e.g., dichloromethane) under controlled temperatures.
  • Purification via column chromatography with silica gel and hexane/ethyl acetate gradients.

Q. How should researchers validate the structural identity of this compound derivatives?

  • Methodology : Combine spectroscopic and crystallographic techniques:

  • 1H/13C NMR : Confirm substituent positions and stereochemistry (e.g., coupling constants for E/Z isomer discrimination) .
  • X-ray crystallography : Resolve bond lengths and angles, particularly the C-I bond (expected ~2.10 Å) and ethane-diyl torsion angles .
  • Elemental analysis : Verify purity (>98%) and halogen content (iodine ~48.5% by mass) .

Q. What nomenclature rules apply to derivatives of this compound?

  • Guidance : Use IUPAC substitutive nomenclature (e.g., "this compound") or multiplicative prefixes for symmetrical analogs. Avoid additive names like "stilbene derivatives" . For substituent prioritization, halogens (iodo > bromo > chloro) dictate numbering .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Analysis :

  • Steric effects : Bulky aryl groups reduce accessibility to the C-I bond, slowing Suzuki-Miyaura couplings. Use Pd catalysts with large ligands (e.g., XPhos) to enhance turnover .
  • Electronic effects : Electron-withdrawing substituents (e.g., sulfonyl groups) polarize the C-I bond, accelerating nucleophilic substitutions. Monitor via Hammett plots .

Q. What strategies resolve contradictions in spectroscopic data for ethane-diyl derivatives?

  • Approach :

  • NMR discrepancies : Use decoupling experiments or 2D NMR (COSY, HSQC) to distinguish overlapping signals. For example, allylic protons in iodinated derivatives show distinct NOE correlations .
  • Crystallographic vs. computational data : Compare experimental bond lengths (X-ray) with DFT-optimized geometries (e.g., B3LYP/6-31G*) to identify conformational biases .

Q. Can computational modeling predict the stability of this compound under varying reaction conditions?

  • Methodology :

  • Perform DFT calculations (e.g., Gaussian09) to assess thermodynamic stability of E vs. Z isomers.
  • Simulate reaction pathways (e.g., iodination barriers) using solvation models (PCM) and transition-state analysis .

Q. How do structural modifications (e.g., halogen substitution) alter the biological activity of ethane-diyl compounds?

  • Case study : Compare iodine (C-I) vs. bromine (C-Br) analogs in enzyme inhibition assays. For example, ethane-diyl derivatives with hydroxyl groups show IC50 values <10 µM for kinases, while halogen size affects binding pocket compatibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.